BIRG 613 BS
Description
BIRG 613 BS (CAS No. 287980-58-2) is a deuterium-labeled derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy. Its molecular formula is C₁₅H₁₆N₄O, and it is structurally characterized by modifications to the parent nevirapine molecule, including isotopic labeling (deuterium substitution) to enhance stability for analytical applications . This compound is primarily employed as a reference standard in pharmacokinetic and metabolic studies, enabling precise quantification of nevirapine and its metabolites in biological matrices .
Properties
CAS No. |
287980-58-2 |
|---|---|
Molecular Formula |
C₁₅H₁₆N₄O |
Molecular Weight |
268.31 |
Synonyms |
5,11-Dihydro-4-methyl-11-propyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIRG 613 BS involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor containing pyridine and diazepine rings. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BIRG 613 BS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
BIRG 613 BS has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of BIRG 613 BS involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogs of this compound
| Compound Name | CAS No. | Molecular Formula | Key Features | Application |
|---|---|---|---|---|
| This compound | 287980-58-2 | C₁₅H₁₆N₄O | Deuterated nevirapine derivative | Internal standard for analytical methods |
| 3-Formyl Nevirapine | 174532-77-5 | C₁₆H₁₄N₄O₂ | Formyl substitution at position 3 | Metabolic intermediate of nevirapine |
| 3-Bromo Nevirapine | 284686-21-1 | C₁₅H₁₃BrN₄O | Bromine substitution at position 3 | Synthetic intermediate in drug synthesis |
| Nevirapine Dimer | 1391054-30-0 | C₃₀H₂₆N₈O₂ | Dimeric form of nevirapine | Impurity profiling in drug manufacturing |
Key Observations :
- 3-Formyl Nevirapine and 3-Bromo Nevirapine exhibit modified functional groups (formyl, bromo) that alter their chemical reactivity compared to this compound. These modifications are critical for studying metabolic pathways or synthesizing novel derivatives .
- Nevirapine Dimer represents a polymerization product, highlighting the importance of impurity control in pharmaceutical production.
Comparison with Functionally Similar Compounds
This compound shares functional similarities with isotope-labeled reference standards used in antiviral research. These compounds aid in mass spectrometry-based assays for drug monitoring.
Table 2: Functional Analogs of this compound
| Compound Name | CAS No. | Molecular Formula | Key Features | Application |
|---|---|---|---|---|
| This compound | 287980-58-2 | C₁₅H₁₆N₄O | Deuterated nevirapine derivative | Quantification of nevirapine in plasma |
| Dolutegravir-d4 | - | C₂₀H₁₅D₄F₂N₃O₅ | Deuterated integrase inhibitor | HIV therapy monitoring |
| Cobicistat-d8 | - | C₄₀H₄₆D₈N₇O₅S₂ | Deuterated pharmacokinetic enhancer | Drug-drug interaction studies |
Key Observations :
- Dolutegravir-d4 and Cobicistat-d8 are deuterated analogs of antiviral drugs, similar to this compound. However, they target different viral mechanisms (integrase inhibition vs. reverse transcriptase inhibition) .
- While this compound is specific to nevirapine metabolism studies, Cobicistat-d8 is used to enhance the bioavailability of other antiretrovirals, reflecting divergent functional roles .
Notes
- The structural similarity of this compound to nevirapine ensures minimal interference in analytical methods, a requirement emphasized in regulatory guidelines for reference standards .
- Functional analogs underscore the broader trend of using isotopic labeling to improve drug development efficiency and safety profiling .
Q & A
How to formulate a focused research question for investigating BIRG 613 BS's biochemical mechanisms?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, ensuring alignment with gaps in existing literature. For example: "How does this compound modulate [specific pathway] compared to [control compound] in [cell type]?" .
Q. What experimental design considerations are critical for reproducible this compound studies?
- Define independent/dependent variables (e.g., dosage, exposure time).
- Justify sample size using power analysis (α=0.05, β=0.2).
- Use randomized block designs to control confounding variables.
- Pre-register protocols in repositories like Open Science Framework to enhance transparency .
Q. How to systematically review literature on this compound's molecular interactions?
Follow PRISMA guidelines for study selection, filtering peer-reviewed articles post-2010. Use citation chaining to trace seminal works and annotate methodological strengths/weaknesses (e.g., in vitro vs. in vivo validation) .
Q. What are best practices for collecting primary data on this compound's pharmacokinetics?
Employ triangulation via LC-MS, SPR assays, and phenotypic screening. Validate instruments using certified reference materials and document calibration curves. Store raw data in FAIR-compliant repositories .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
Conduct sensitivity analyses comparing experimental parameters (e.g., dosage gradients, metabolite interference). Use orthogonal validation (e.g., CRISPR knockouts + transcriptomics) to confirm target engagement. Reconcile disparities by modeling bioavailability differences .
Q. What statistical methods minimize false discoveries in high-throughput this compound screens?
Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) at 5% for multiple comparisons. Validate findings with bootstrap resampling or permutation tests . Report adjusted p-values and effect sizes .
Q. How to optimize computational models for predicting this compound's off-target effects?
Integrate Bayesian hierarchical models to account for multi-level variances (e.g., cell-line variability). Train algorithms on curated datasets from ChEMBL or PubChem, and validate with leave-one-out cross-validation . Quantify uncertainty using error propagation methods .
Q. What strategies address ethical challenges in longitudinal this compound studies using model organisms?
Q. How to analyze multi-omics datasets in this compound mechanism-of-action studies?
Apply hierarchical clustering for pattern recognition and WGCNA (weighted gene co-expression network analysis) to identify correlated pathways. Normalize data using quantile normalization and correct batch effects with ComBat. Report confidence intervals for key biomarkers .
Q. How to ensure replicability of this compound synthesis protocols across labs?
- Publish step-by-step workflows with purity thresholds (e.g., ≥95% HPLC).
- Include control experiments (e.g., negative controls for catalytic steps).
- Share characterization data (NMR, HRMS) in supplementary materials per Beilstein Journal guidelines .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
